(5-METHYL-3-ISOXAZOLYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Description
(5-METHYL-3-ISOXAZOLYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-12-11-14(16-22-12)15(19)17-7-9-18(10-8-17)23(20,21)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNYCKWOPXFAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-3-ISOXAZOLYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of intermediate compounds with hydroxylamine hydrochloride in refluxing methanol can yield isoxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly catalysts and conditions to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(5-METHYL-3-ISOXAZOLYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
(5-METHYL-3-ISOXAZOLYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-METHYL-3-ISOXAZOLYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules . This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(5-METHYL-3-ISOXAZOLYL)[4-(5-PROPYL-2-PYRIMIDINYL)PIPERAZINO]METHANONE: This compound is similar in structure but contains a pyrimidinyl group instead of a phenylsulfonyl group.
(5-METHYL-3-ISOXAZOLYL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE:
Uniqueness
(5-METHYL-3-ISOXAZOLYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is unique due to its phenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
